(4-Phenylpiperazin-1-yl)acetic acid hydrochloride
Description
(4-Phenylpiperazin-1-yl)acetic acid hydrochloride is a piperazine derivative characterized by a phenyl group at the 4-position of the piperazine ring and an acetic acid moiety attached to the nitrogen at the 1-position, forming a hydrochloride salt. This compound is of interest in medicinal chemistry due to the structural versatility of the piperazine scaffold, which is commonly utilized in drug design for its ability to modulate pharmacokinetic and pharmacodynamic properties. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical formulations .
Properties
IUPAC Name |
2-(4-phenylpiperazin-1-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c15-12(16)10-13-6-8-14(9-7-13)11-4-2-1-3-5-11;/h1-5H,6-10H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIYPWMAGHVMQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589408 | |
| Record name | (4-Phenylpiperazin-1-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119378-70-0 | |
| Record name | (4-Phenylpiperazin-1-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 119378-70-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
CDI-Mediated Acylation of 1-Phenylpiperazine
Carbonyldiimidazole (CDI) serves as a pivotal coupling agent in the synthesis of (4-phenylpiperazin-1-yl)acetic acid. This method, adapted from the monoacylation of symmetrical diamines , involves activating acetic acid to form an acyl imidazole intermediate. In a representative procedure, 0.01 moles of acetic acid reacts with 0.012 moles of CDI in a solvent-free environment, initiating an exothermic reaction that releases CO₂. The resultant acyl imidazole is subsequently treated with 1-phenylpiperazine in a brine solution (20% NaCl) to facilitate nucleophilic substitution at the piperazine nitrogen .
The reaction mixture is stirred for 30 minutes at ambient temperature, after which the aqueous layer is extracted with ethyl acetate to isolate the product. Neutralization with sodium hydrogen carbonate followed by HCl treatment in 2-propanol yields the hydrochloride salt. This method achieves an 84% yield under optimized conditions (80–85°C, 2 hours) , with purity confirmed via column chromatography using a 98:2 trichloromethane-methanol eluent .
Alkylation of 1-Phenylpiperazine with Chloroacetic Acid
Direct alkylation of 1-phenylpiperazine with chloroacetic acid offers a streamlined pathway to the target compound. In this approach, 1-phenylpiperazine reacts with chloroacetic acid in the presence of potassium carbonate as a base, dissolved in acetonitrile under reflux conditions . The reaction proceeds via nucleophilic attack at the chloroacetate carbon, forming the C–N bond.
Post-reaction, the mixture is acidified with concentrated hydrochloric acid, precipitating the crude product. Recrystallization from a 4-methyl-2-pentanone and 2,2'-oxybispropane mixture enhances purity . Industrial variants of this method employ continuous flow reactors to maintain temperature control (60–65°C) and improve yield scalability. Bench-scale trials report a 69.6% yield with a melting point of 56–60°C , though impurities may necessitate additional washes with 2-propanol .
Hydrogenation of Nitro-Phenyl Precursors
Hydrogenation of nitro-substituted intermediates provides an alternative route, particularly for derivatives requiring regioselective functionalization. For example, 1-(4-nitrophenyl)-5-propyl-1H-1,2,4-triazole undergoes catalytic hydrogenation using palladium-on-charcoal (10% Pd/C) in methanol at ambient pressure . The nitro group is reduced to an amine, which is subsequently acetylated with chloroacetic acid.
This method, while yielding 91% after column chromatography , demands precise control over hydrogen uptake to prevent over-reduction. The final hydrochloride salt is obtained by treating the free base with HCl in 2-propanol, followed by vacuum drying .
Industrial-Scale Production and Optimization
Industrial synthesis prioritizes solvent recovery and automated process control. A two-step continuous flow system, as described in recent patents , integrates the alkylation and salt formation stages. Key parameters include:
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Temperature : 60–65°C for alkylation, 25–30°C for crystallization .
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Solvent Systems : Methanol-water mixtures for extraction , reducing environmental impact.
Economic analyses favor CDI-mediated methods for their reduced solvent use and higher throughput (15 g/h in pilot studies) . However, alkylation routes remain cost-effective for small-scale production due to lower catalyst costs.
Analytical Characterization and Quality Control
Post-synthesis characterization ensures compliance with pharmaceutical standards. Melting point analysis (e.g., 245.7°C for triazolone derivatives ) and HPLC purity assessments (>99%) are routine. Spectroscopic techniques include:
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¹H NMR : Peaks at δ 3.2–3.5 ppm (piperazine CH₂), δ 4.1 ppm (acetic acid CH₂) .
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IR : Stretching vibrations at 1700 cm⁻¹ (C=O), 2500 cm⁻¹ (HCl salt) .
Recrystallization from 1-butanol or methanol-water mixtures eliminates residual imidazole byproducts , while activated charcoal treatment decolorizes the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Phenylpiperazin-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
(4-Phenylpiperazin-1-yl)acetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its anticonvulsant and anti-inflammatory properties
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-Phenylpiperazin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions like Alzheimer’s disease, where cholinergic deficiency is a hallmark .
Comparison with Similar Compounds
2-[4-((4-Chlorophenyl)phenylmethyl)piperazin-1-yl]acetic Acid
- Structure : Differs by the addition of a chlorophenyl-benzyl group at the 4-position of the piperazine ring.
- However, the absence of a hydrochloride salt may reduce aqueous solubility compared to the target compound .
2-(4-Hydroxypiperidin-1-yl)-2-phenylacetic Acid Hydrochloride
- Structure : Replaces the piperazine ring with a 4-hydroxypiperidine moiety.
- Implications : The hydroxyl group introduces hydrogen-bonding capability, which may improve solubility but reduce metabolic stability due to increased susceptibility to oxidation .
Analogues with Varied Functional Groups
2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy Acetic Acid Dihydrochloride
- Structure : Features an ethoxy spacer between the piperazine and acetic acid groups, with a diphenylmethyl substituent.
- The dihydrochloride salt further enhances solubility compared to mono-hydrochloride derivatives .
2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide Dihydrochloride
Phenyl(4-phenylpiperazin-1-yl)acetic Acid
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
- Structure : Includes an Fmoc-protecting group on the piperazine nitrogen.
- Implications : Used primarily as a synthetic intermediate in peptide chemistry. The Fmoc group blocks reactivity during solid-phase synthesis, unlike the pharmaceutically active target compound .
Data Tables
Table 1: Key Structural and Physical Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight | Substituents/Modifications | Salt Form | Key Difference vs. Target Compound |
|---|---|---|---|---|---|
| This compound | C₁₂H₁₅ClN₂O₂ | 254.72 | Phenyl at C4, acetic acid at N1 | Hydrochloride | Reference compound |
| 2-[4-((4-Chlorophenyl)phenylmethyl)piperazin-1-yl]acetic acid | C₂₅H₂₂ClN₂O₂ | 422.91 | Chlorophenyl-benzyl at C4 | None | Increased lipophilicity |
| 2-(4-Hydroxypiperidin-1-yl)-2-phenylacetic acid hydrochloride | C₁₃H₁₈ClNO₃ | 283.74 | Hydroxypiperidine ring | Hydrochloride | Enhanced H-bonding, reduced stability |
| 2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy acetic acid dihydrochloride | C₂₁H₂₆Cl₂N₂O₃ | 437.35 | Ethoxy linker, diphenylmethyl at C4 | Dihydrochloride | Extended molecular length |
Table 2: Pharmacokinetic Implications of Substituents
| Functional Group/Modification | Effect on Solubility | Effect on Lipophilicity | Potential Biological Impact |
|---|---|---|---|
| Hydrochloride salt | ↑ Aqueous solubility | Minimal change | Improved formulation stability |
| Chlorine substituent | Slight ↓ solubility | ↑ Lipophilicity | Enhanced membrane permeability |
| Ethoxy linker | Variable | ↑ Steric bulk | Altered receptor interaction |
| Amide group (vs. carboxylic acid) | ↓ Solubility | ↑ LogP | Reduced ionization at physiological pH |
Biological Activity
(4-Phenylpiperazin-1-yl)acetic acid hydrochloride is a chemical compound with notable biological activity, particularly as an enzyme inhibitor. This article explores its biological properties, mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H16N2O2•HCl
- Molecular Weight : 256.73 g/mol
The compound is characterized by a piperazine ring substituted with a phenyl group and an acetic acid moiety, which contributes to its biological activity.
The primary targets of this compound are cholinesterase enzymes, specifically:
- Acetylcholinesterase (AChE)
- Butyrylcholinesterase (BChE)
Mode of Action
The compound inhibits the activity of AChE and BChE, leading to increased levels of acetylcholine in the synaptic cleft. This modulation affects cholinergic signaling pathways, which are crucial for cognitive functions and muscle movements.
Biological Activity
The biological activities associated with this compound include:
- Anticonvulsant Properties : The compound has shown potential in reducing seizure activity in various animal models.
- Anti-inflammatory Effects : Research indicates that it may reduce inflammation, making it a candidate for treating inflammatory disorders.
- Antimicrobial Activity : Preliminary studies suggest that it possesses antibacterial and antifungal properties.
Enzyme Inhibition Studies
A series of studies have demonstrated the inhibitory effects of this compound on cholinesterases. For instance:
| Study | IC50 Values (µM) | Target Enzyme |
|---|---|---|
| Study 1 | 10 | AChE |
| Study 2 | 15 | BChE |
These values indicate the potency of the compound as an enzyme inhibitor, suggesting its potential use in treating conditions like Alzheimer's disease.
Case Studies
A notable case study involved the evaluation of this compound's effects on cognitive function in rodent models. The administration of this compound resulted in significant improvements in memory retention and learning capabilities compared to control groups.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide | AChE Inhibition | Cognitive enhancement |
| N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide | Anticonvulsant | Seizure reduction |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-Phenylpiperazin-1-yl)acetic acid hydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-phenylpiperazine with chloroacetic acid derivatives under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. Elevated temperatures (40–60°C) and anhydrous solvents (e.g., dichloromethane) enhance reaction efficiency .
- Data Consideration : Yields may vary due to competing side reactions (e.g., N-alkylation vs. O-alkylation). Monitor reaction progress via TLC or HPLC to optimize stoichiometry and temperature .
Q. How can crystallographic techniques validate the structural integrity of this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, leveraging high-resolution data to resolve hydrogen bonding and chloride ion positioning. Ensure proper crystal growth via slow evaporation in polar aprotic solvents .
- Data Contradictions : Discrepancies in bond lengths or angles may arise from twinning or disorder. Cross-validate with spectroscopic data (e.g., H/C NMR) to confirm protonation states .
Q. What solubility and stability challenges are associated with this compound in aqueous buffers?
- Methodology : The hydrochloride salt improves water solubility but may hydrolyze under extreme pH (>9). Conduct stability studies using UV-Vis spectroscopy or LC-MS to assess degradation products. Use phosphate-buffered saline (pH 7.4) for biological assays .
Advanced Research Questions
Q. How does the piperazine moiety influence binding affinity in receptor-targeted studies?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to model interactions with serotonin or dopamine receptors. Compare with analogs like 2-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride to identify pharmacophore contributions .
- Data Contradictions : Conflicting binding data may arise from protonation state variations (piperazine’s pKa ~9.5). Use pH-adjusted molecular dynamics simulations to reconcile discrepancies .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodology : Optimize purification via column chromatography (silica gel, 5–10% methanol/dichloromethane) or recrystallization (ethanol/water). Characterize impurities (e.g., unreacted 4-phenylpiperazine) using GC-MS or F NMR (if fluorinated analogs are present) .
Q. How can computational models predict the compound’s pharmacokinetic properties?
- Methodology : Use QSAR tools (e.g., SwissADME) to estimate logP, bioavailability, and blood-brain barrier penetration. Validate with in vitro Caco-2 permeability assays. Note that the hydrochloride salt may alter solubility predictions .
Experimental Design & Data Analysis
Q. What in vitro assays are suitable for evaluating its bioactivity against neurotransmitter transporters?
- Methodology : Employ radioligand displacement assays (e.g., H-serotonin uptake in HEK-293 cells expressing SERT). Normalize data to positive controls (e.g., fluoxetine) and validate with patch-clamp electrophysiology for functional inhibition .
Q. How do steric and electronic effects of substituents on the phenyl ring modulate pharmacological activity?
- Methodology : Synthesize analogs with electron-withdrawing (e.g., -Cl) or donating (-OCH) groups. Compare IC values in receptor-binding assays and correlate with Hammett constants (σ) or frontier molecular orbitals (DFT calculations) .
Safety & Handling
Q. What precautions are necessary for safe handling in laboratory settings?
- Methodology : Use PPE (gloves, goggles) to avoid skin/eye irritation. Store in airtight containers at 2–8°C to prevent hygroscopic degradation. Follow spill protocols with inert absorbents (e.g., vermiculite) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
